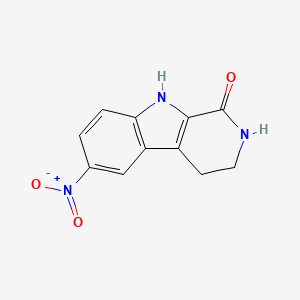

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one

Description

6-Nitro-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (CAS: 17952-86-2) is a β-carboline derivative characterized by a tetrahydrofused ring system, a ketone group at position 1, and a nitro substituent at position 5. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.207 g/mol .

Properties

IUPAC Name |

6-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-2,5,13H,3-4H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWVNBMJFPRUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209129 | |

| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-86-2 | |

| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This process follows the Fischer indole synthesis method, which is a well-established route for the preparation of tetrahydrocarbazoles . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nitro group to an amine.

Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens and alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1{H}-carbazol-1-ones or 3,4,5,6-tetrahydro-1{H}-1-benzazonine-2,7-diones .

Scientific Research Applications

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound exhibits antibacterial, antifungal, and anticancer activities.

Medicine: It has potential therapeutic applications due to its biological activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

β-Carboline Derivatives

describes several 9H-β-carboline analogs with varying substituents:

Key Differences :

- The nitro group in the target compound introduces greater polarity compared to methyl or methoxy substituents, likely reducing lipophilicity (logP) relative to 6a.

- Nitro-substituted derivatives may exhibit enhanced electrophilicity, influencing reactivity in biological systems or synthetic modifications.

Carbazole Derivatives

Carbazoles share structural similarities but lack the β-carboline’s fused indole-pyridine system:

Key Differences :

- The carbazole core lacks the β-carboline’s basic nitrogen, altering electronic properties and hydrogen-bonding capacity.

- The nitro group in the target compound may increase oxidative stress in biological systems compared to methyl or bromo substituents, which are metabolically more stable.

Nitro-Substituted Heterocycles with Antimicrobial Activity

Nitro groups are critical in antitubercular agents:

Key Differences :

- Unlike imidazooxazoles or quinoxalines, the β-carbolinone core may offer unique binding modes due to its planar aromatic system and ketone functionality.

- The nitro group’s position (para in quinoxalines vs.

Physicochemical and Structural Analysis

Electronic Effects

Hydrogen Bonding and Crystal Packing

- Comparable data for the target compound are lacking but could be modeled using tools like SHELXL .

Biological Activity

6-Nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure characterized by a nitro group and a tetrahydrocarbolinone core, which contributes to its potential therapeutic effects.

The compound is classified under the β-carboline family, which includes various alkaloids known for their biological activities. The molecular formula of 6-nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one is C11H10N3O3, with a molecular weight of 218.22 g/mol. Its IUPAC name is 6-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one.

The biological activity of 6-nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can lead to the modulation of enzyme activity and signal transduction pathways.

Potential Molecular Targets:

- Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptors : It could interact with neurotransmitter receptors or other cellular receptors influencing physiological responses.

Biological Activities

Research has demonstrated that 6-nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung Cancer) | 4.0 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound also exhibits antibacterial and antifungal properties. It has been tested against various pathogens and shown effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

3. Neuroprotective Effects

Preliminary studies suggest that 6-nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have reported on the efficacy of 6-nitro-2,3,4,9-tetrahydro-1{H}-β-carbolin-1-one in preclinical models:

Case Study 1: Glioma Treatment

In a study focusing on glioma cells (U87), treatment with varying concentrations of the compound resulted in significant reductions in cell viability and induced apoptosis markers such as cleaved caspase-3.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations comparable to standard antibiotics.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-nitro-2,3,4,9-tetrahydro-1H-β-carbolin-1-one?

Methodological Answer:

The synthesis of nitro-substituted β-carbolines typically involves condensation reactions followed by nitration. For example, nitro groups can be introduced via electrophilic aromatic substitution under acidic conditions. A related approach (for quinoxaline derivatives) involves refluxing intermediates with nitro-substituted aromatic diamines in acetic acid, followed by reduction using agents like Na₂Sₓ to stabilize reactive intermediates . Purification often employs column chromatography with polar/non-polar solvent systems. Researchers should optimize reaction stoichiometry and temperature to minimize side products.

Basic: How can X-ray diffraction (XRD) determine molecular conformation and stability?

Methodological Answer:

XRD analysis involves growing single crystals, collecting intensity data, and refining structures using programs like SHELXL . Key parameters include:

- Dihedral angles : To assess non-planarity between rings (e.g., 6-methoxy-tetrahydrocarbazol-1-one showed dihedral angles >30°, indicating significant puckering ).

- Hydrogen bonding : Identified via intermolecular distances (e.g., N–H···O interactions stabilize crystal packing ).

Refinement requires validating thermal displacement parameters and resolving disorder using tools like PLATON .

Basic: What solubility characteristics and handling protocols are critical for this compound?

Methodological Answer:

- Solubility : Similar β-carbolines dissolve in DMSO (~20 mg/mL) but have limited aqueous solubility. Prepare stock solutions in DMSO and dilute in PBS (pH 7.2) for assays .

- Storage : Store at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent degradation .

- Safety : Use inert gas purging for oxygen-sensitive steps and handle with nitrile gloves due to potential cytotoxicity .

Advanced: How should researchers resolve contradictions between experimental and computational structural data?

Methodological Answer:

- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .

- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental XRD geometries. Discrepancies in ring puckering may arise from crystal packing forces absent in gas-phase models .

- Iterative refinement : Adjust force field parameters in molecular dynamics simulations to match experimental torsion angles .

Advanced: What role do hydrogen-bonding motifs play in stabilizing the crystal lattice?

Methodological Answer:

Hydrogen-bonding networks (e.g., N–H···O, C–H···π) dictate packing efficiency and thermal stability. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which are common in β-carbolines . For example, 6-methoxy analogs form dimeric pairs via N–H···O bonds, contributing to melting points >200°C .

Advanced: How can ring puckering parameters quantify conformational stability?

Methodological Answer:

Use Cremer-Pople coordinates to define puckering amplitude (Δ) and phase angle (θ) . For six-membered rings, calculate Δ as:

where and are out-of-plane displacements. Compare with XRD data to identify chair, boat, or twist-boat conformers. For example, tetrahydro-β-carbolines often adopt chair conformations with Δ ≈ 0.5 Å .

Advanced: What methodologies validate the structural determination of this compound?

Methodological Answer:

- Cross-validation : Compare R-factor/R-free values; a Δ < 5% indicates minimal overfitting .

- Twins detection : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .

- Residual density maps : Ensure peaks < 1 eÅ⁻³ to confirm absence of unmodeled solvent/atoms .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- In vitro assays : Test serotonin reuptake inhibition using rat brain homogenates (IC₅₀ determination via radioligand binding) .

- Dose-response : Administer 6.25–75 mg/kg in rodent models (e.g., acetic acid-induced writhing) to assess analgesic activity .

- Metabolic stability : Use liver microsomes to quantify CYP450-mediated degradation; correlate with pharmacokinetic modeling.

Advanced: What computational approaches predict electronic properties and reactivity?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict nucleophilic/electrophilic sites. Nitro groups lower LUMO, enhancing electron-deficient character .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify hydrogen-bonding propensity .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to predict aggregation behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.